molecular formula C9H6BrClN2O2 B1428659 Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate CAS No. 1037841-34-1

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Cat. No. B1428659
M. Wt: 289.51 g/mol
InChI Key: IKMKGRCSJLQULO-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is a heterocyclic organic compound . Its IUPAC name is “methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” and its InChI code is "1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)" .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting material, 1-bromo-2-chloro-4-methylbenzene, is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzamine, which is finally cyclized to yield 6-bromo-5-chloro-1H-indazole .


Molecular Structure Analysis

The molecular weight of “Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is 289.52 . The InChI key is "IKMKGRCSJLQULO-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is stored at 28°C . .

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the preparation of 5-bromoindazole-3-carboxylic acid methylester, further converted to diethylamide through a series of reactions, including arylating and reacting with thionyl chloride and diethylamine. The structural properties are identified through FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies, indicating its importance in chemical characterization and synthesis processes (Anuradha et al., 2014).

Transformations into Various Derivatives

Research shows that compounds like methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate undergo transformations into various derivatives. For example, the transformation of related compounds into different indazole derivatives under specific conditions highlights the versatility and reactivity of such compounds, which is significant in synthetic chemistry (Fujimura et al., 1984).

Application in Synthesis of Novel Compounds

The compound is also involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These synthesized compounds are characterized by various techniques and tested for their antitumor activity, indicating the compound's role in developing new therapeutic agents (Huang et al., 2017).

Role in Specific Chemical Reactions

The compound plays a crucial role in specific chemical reactions, such as in the synthesis of N-heterocyclic carbenes. These reactions are studied using various techniques, including electrospray-ionization mass spectrometry and NMR spectroscopy, highlighting the compound's utility in detailed chemical studies (Schmidt et al., 2007).

Safety And Hazards

The safety information available indicates that this compound is potentially harmful if swallowed (H302) . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731107
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

CAS RN

1037841-34-1
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate (500 mg, 1.80 mmol) in acetic acid (9 mL) was added a solution of sodium nitrite (137 mg, 1.99 mmol) in water (0.9 mL) at room temperature, and the mixture was stirred for 24 hr. The organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate) to give the title compound (398 mg, yield 76%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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